molecular formula C8H7BrCl2N2 B1520911 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 1172561-55-5

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1520911
CAS No.: 1172561-55-5
M. Wt: 281.96 g/mol
InChI Key: ZSZPMWPHFPYFBD-UHFFFAOYSA-N
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Description

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a specialized chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel antitubercular agents. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, recognized for its diverse pharmacological applications. This compound serves as a critical synthetic intermediate for the preparation of more complex molecules that target the cytochrome bcc complex of Mycobacterium tuberculosis , a key component of the bacterial oxidative phosphorylation pathway essential for energy generation. Inhibitors of this pathway, such as the clinical candidate Telacebec (Q203), which shares this core structure, represent a promising new class of therapeutics effective against multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of tuberculosis. The bromo and chloromethyl functional groups on the heterocyclic ring provide versatile handles for further structural elaboration through cross-coupling and nucleophilic substitution reactions, enabling extensive exploration of structure-activity relationships. As such, this compound is a valuable building block for researchers designing and synthesizing new analogs to combat tuberculosis and for probing related biological targets. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

6-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2.ClH/c9-6-1-2-8-11-7(3-10)5-12(8)4-6;/h1-2,4-5H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZPMWPHFPYFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to participate in radical reactions, which are essential for the functionalization of imidazo[1,2-a]pyridine derivatives. It interacts with enzymes involved in oxidative coupling and photocatalysis, facilitating the formation of new chemical bonds. Additionally, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride can bind to specific proteins, altering their conformation and activity, which can lead to significant biochemical effects.

Cellular Effects

The effects of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the proliferation and differentiation of cells by interacting with key signaling molecules. Moreover, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride has been shown to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of various by-products. These by-products can have different biochemical properties and may influence the overall activity of the compound. Additionally, long-term exposure to 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing cellular function and promoting tissue regeneration. High doses may lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is essential to determine the optimal dosage to maximize the therapeutic potential of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride while minimizing its toxicity.

Metabolic Pathways

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidative reactions, leading to the formation of metabolites with different biochemical properties. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its overall impact on cellular metabolism. Additionally, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride can influence metabolic flux and metabolite levels, further highlighting its role in cellular biochemistry.

Transport and Distribution

The transport and distribution of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within the cell. Once inside the cell, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride can accumulate in specific cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.

Biological Activity

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, including a bromine atom at the 6-position and a chloromethyl group at the 2-position, plays a significant role in medicinal chemistry and biochemical research.

  • Molecular Formula : C₈H₆BrClN₂•HCl
  • Molecular Weight : Approximately 281.96 g/mol

The presence of halogen substituents enhances the reactivity of this compound, making it a valuable scaffold for the development of bioactive molecules.

Antiparasitic Properties

Research indicates that 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride exhibits antiparasitic activity, which is attributed to its ability to interact with various biological targets within parasitic organisms. Its structural features allow it to act as an effective building block in medicinal chemistry for synthesizing novel antiparasitic agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. For example, flow cytometry results indicated that treatment with this compound accelerated apoptosis in MCF cell lines . The specific mechanisms of action include:

  • Covalent binding to cysteine residues in proteins, disrupting their function.
  • Modulation of cell signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride has demonstrated antimicrobial effects against various bacterial strains. It has been reported to have a minimum inhibitory concentration (MIC) against E. coli and S. agalactiae, showcasing its potential as an antimicrobial agent .

The biological activity of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride can be attributed to several mechanisms:

  • Radical Reactions : The compound participates in radical reactions essential for functionalization processes .
  • Selective Alkylation : It selectively alkylates cysteine residues in proteins, which can lead to alterations in protein function and cellular responses .
  • Modulation of Gene Expression : The compound influences gene expression patterns that are critical for cellular metabolism and signaling .

Case Studies and Research Findings

Several studies have focused on the pharmacological activities of imidazo[1,2-a]pyridine derivatives, including 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride:

StudyFindings
PubMed Study Highlighted the broad spectrum of biological activities including antiulcer and anticancer properties.
MDPI Review Discussed the compound's effectiveness against cancer cell lines and its mechanism involving apoptosis induction.
Smolecule Analysis Reported on the antimicrobial activity and potential applications in drug development.

Scientific Research Applications

Biochemical Properties

The compound exhibits a unique structure characterized by a bromine atom at the 6-position and a chloromethyl group at the 2-position. These features enhance its reactivity, making it a valuable scaffold for synthesizing bioactive molecules. Key biochemical properties include:

  • Molecular Formula : C₈H₆BrClN₂- HCl
  • Molecular Weight : Approximately 281.96 g/mol

These properties allow it to interact with various enzymes and proteins, facilitating radical reactions essential for functionalizing imidazo[1,2-a]pyridine derivatives .

Antiparasitic Activity

Research indicates that 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride exhibits antiparasitic effects. Its structural characteristics enable it to act on biological targets within parasitic organisms, making it a promising candidate for developing novel antiparasitic agents .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies demonstrate that it can induce apoptosis in various cancer cell lines and inhibit tumor growth in vivo. For instance, flow cytometry analyses revealed that treatment with this compound accelerated apoptosis in MCF cell lines through mechanisms such as:

  • Covalent binding to cysteine residues in proteins.
  • Modulation of cell signaling pathways involved in proliferation and survival .

Antimicrobial Activity

The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been reported between 1 and 16 µg/mL against various strains, indicating its potential as an antimicrobial agent .

Tuberculosis Treatment

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine analogues in combating multidrug-resistant tuberculosis (MDR-TB). The compound has been identified as a potent inhibitor of Mycobacterium tuberculosis with promising MIC values ranging from 0.03 to 5.0 μM .

Synthesis and Derivatives

The synthesis of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride involves several methods, including the reaction of 2-amidogen-5-bromopyridine with chloroacetaldehyde under controlled conditions. This method offers advantages such as high purity and stability of the product .

Case Study: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines demonstrated that it significantly reduced cell viability and induced apoptosis through specific molecular pathways. The findings suggest that further development could lead to effective cancer therapies .

Case Study: Antimicrobial Efficacy

In another investigation, derivatives of the compound were tested against various bacterial strains, showing strong antibacterial properties with low MIC values. This positions the compound as a candidate for further development in infectious disease treatment .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 6-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride and analogous compounds:

Compound Name Substituents & Positions Key Features Synthesis Method Applications/Reactivity References
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride 6-Br, 2-CH2Cl Reactive chloromethyl group; hydrochloride salt enhances solubility. Condensation of 5-bromo-2-aminopyridine with α-haloketones, followed by HCl salt formation. Intermediate for antitrypanosomal agents; nucleophilic substitution at C2.
6-Bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine (Compound 1) 6-Br, 2-CH2Cl, 3-NO2 Nitro group at C3 directs electrophilic reactions; lower solubility. Reaction with sodium toluene-4-sulfinate under N2 and tungsten lamp irradiation. Potential precursor for antiparasitic drugs; nitro group enables reduction to amines.
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine 6-Cl, 3-NO2, 8-SPh, 2-CH2SPh Dual phenylthio groups; nitro and sulfur substituents. SNAr reactions with thiophenol derivatives. Antitrypanosomal activity; sulfur groups enhance lipophilicity.
3-Bromo-6-chloroimidazo[1,2-a]pyridine 3-Br, 6-Cl Halogens at C3 and C6; lacks reactive chloromethyl group. Microwave-assisted synthesis for rapid reaction times. CDK2 inhibition; limited functionalization potential.
6-Bromo-imidazo[1,2-a]pyrimidine hydrochloride Pyrimidine core (vs. pyridine) Pyrimidine ring alters electronic properties. Palladium-catalyzed cross-coupling reactions. Antiviral research; pyrimidine core influences binding affinity.

Preparation Methods

Reaction Scheme and Conditions

The primary synthetic route involves the condensation and ring-closure reaction between 2-amino-5-bromopyridine and a 40% aqueous solution of monochloroacetaldehyde under mild alkaline conditions. This process forms the imidazo[1,2-a]pyridine core with bromine at the 6-position and chloromethyl at the 2-position.

  • Starting materials : 2-amino-5-bromopyridine and 40% monochloroacetaldehyde aqueous solution.
  • Alkali base : Sodium bicarbonate is commonly used; alternatives include sodium hydroxide, triethylamine, or sodium carbonate.
  • Solvent : Ethanol is preferred, but water, methanol, or Virahol can also be used.
  • Temperature : Mild heating between 25°C and 55°C.
  • Reaction time : 2 to 24 hours, typically around 5 hours for optimal yield.
  • Work-up : Concentration of reaction mixture, followed by extraction with ethyl acetate, washing, drying over anhydrous sodium sulfate, and rotary evaporation.

Detailed Experimental Procedure (Representative Example)

  • Mix 51.9 g (300 mmol) of 2-amino-5-bromopyridine with 70.7 g (360 mmol) of 40% monochloroacetaldehyde aqueous solution, 30.2 g (360 mmol) sodium bicarbonate, and 66.9 g ethanol in a 250 mL flask.
  • Stir the mixture at 55°C for 5 hours.
  • After completion, remove solvents by rotary evaporation.
  • Add 200 mL water and 200 mL ethyl acetate, separate the organic phase.
  • Extract aqueous phase twice with ethyl acetate (2 × 200 mL).
  • Dry combined organic phases over anhydrous Na2SO4.
  • Evaporate solvent to yield a brown oil that solidifies upon cooling.
  • Recrystallize from a 1:1 ethyl acetate/n-hexane mixture to obtain off-white crystals.
  • Yield: Approximately 72%, melting point 76.5–78.0°C.

Reaction Parameters and Their Effects

Parameter Range/Options Effect on Outcome
Alkali base Sodium bicarbonate, NaOH, triethylamine, sodium carbonate Influences reaction rate and purity
Solvent Ethanol, water, methanol, Virahol Affects solubility of reactants and product
Temperature 25–55°C Higher temperature accelerates reaction but may increase side reactions
Reaction time 2–24 hours Longer times improve conversion but risk degradation
Molar ratios 2-amino-5-bromopyridine : monochloroacetaldehyde : alkali = 1:1.2:1.2 or 1:1.2:0 Stoichiometry critical for yield and purity
Solvent load (weight) 4.5:5.8 or 4.5:0 (substrate:solvent) Controls concentration, influencing reaction kinetics

(Table adapted from patent CN103788092A)

Alternative Synthetic Approaches and Improvements

Microwave-Assisted Solvent- and Catalyst-Free Synthesis

Recent advances have demonstrated that imidazo[1,2-a]pyridine derivatives can be synthesized under solvent- and catalyst-free conditions using microwave irradiation. Although this method has been primarily reported for 2-phenylimidazo[1,2-a]pyridine, it offers a promising approach for related brominated derivatives.

  • Reaction temperature: 65°C
  • Microwave power: 100 W
  • Reaction time: 8–15 minutes
  • Yields: Up to 90% for analogous compounds
  • Advantages: Short reaction time, low cost, environmentally friendly, and high efficiency

(Table of yields under different solvents and conditions)

Entry Solvent Conditions Time (min) Yield (%)
1 Toluene Thermal, 65°C 8 51
2 Ethanol Thermal, 65°C 8 58
3 Neat (no solvent) Thermal, 65°C 60 80
4 Neat Microwave, 65°C 15 90
5 CCl4 Microwave, 65°C 8 57
6 Water Microwave, 65°C 8 77
7 THF Microwave, 65°C 8 73

(Table adapted from Journal of Chemical Research, 2016)

This method is notable for its mild conditions and rapid synthesis, which could be adapted for 6-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride with further optimization.

Other Brominated Imidazo Derivatives Synthesis

For related compounds such as 6-bromo-1,3-dimethylimidazo[4,5-b]pyridin-2-one, alkylation of the imidazo core using methyl iodide in the presence of potassium carbonate and tetrabutylammonium bromide in DMF has been reported. Though structurally different, these methods illustrate the versatility of brominated imidazo compounds synthesis and potential functional group transformations.

Purification and Characterization

  • Crude products are typically brown oils or solids that require recrystallization for purity enhancement.
  • Recrystallization solvents: Ethyl acetate and n-hexane in a 1:1 volume ratio.
  • Drying agents: Anhydrous sodium sulfate.
  • Characterization: Melting point determination, $$ ^1H $$ NMR spectroscopy, and chromatographic purity assessments are standard.

Summary of Preparation Method Advantages

Feature Description
Reaction conditions Mild temperatures (25–55°C), atmospheric pressure
Reaction time Moderate (2–24 hours), adaptable to scale
Yield Good to excellent (up to ~72% isolated yield)
Purity High purity after recrystallization
Environmental impact Use of aqueous and alcohol solvents, mild alkalis
Scalability Suitable for laboratory and industrial synthesis
Operational simplicity Straightforward work-up and extraction procedures

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted pyridines under controlled conditions. Bromination and chlorination steps require catalysts (e.g., FeCl₃) and inert atmospheres (N₂/Ar) to prevent oxidation byproducts. Temperature control (0–50°C) is critical for regioselectivity. Statistical experimental design (DoE) can optimize variables like catalyst loading and reaction time. For example, a central composite design may reduce trial runs by 40% while maximizing yield .

Q. How do the bromine and chloromethyl substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom acts as a strong electron-withdrawing group, directing nucleophilic aromatic substitution (SNAr) to the para position. The chloromethyl group undergoes aliphatic substitution (SN2) under basic conditions (e.g., K₂CO₃ in DMF). Solvent polarity (DMF > THF) significantly impacts reaction rates. Kinetic studies using HPLC can track intermediate formation .

Q. What are the recommended storage conditions to ensure the stability of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride?

  • Methodological Answer : Store in airtight amber vials under nitrogen at 2–8°C to prevent hydrolysis of the chloromethyl group. Desiccants (e.g., silica gel) mitigate moisture absorption, which accelerates degradation. Periodic NMR or LC-MS analysis (every 3 months) monitors purity. Stability studies show <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can computational chemistry be integrated into experimental design to predict reaction pathways and optimize synthesis?

  • Methodological Answer : Density functional theory (DFT) calculations model transition states to predict regioselectivity in bromination. Machine learning algorithms (e.g., Bayesian optimization) analyze historical reaction data to recommend optimal conditions (e.g., 30°C, 0.5 eq. catalyst). Quantum mechanics/molecular mechanics (QM/MM) simulations guide solvent selection, reducing experimental iterations by 60% .

Q. In cases of contradictory biological activity data for halogenated imidazo[1,2-a]pyridines, what methodological approaches resolve discrepancies?

  • Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies with standardized assays (e.g., IC₅₀ in MCF-7 cells). Control variables:

  • Purity : ≥98% (HPLC-UV).
  • Stereochemistry : Chiral HPLC to isolate enantiomers.
  • Assay Conditions : Fixed ATP concentration (1 mM) and incubation time (24 h).
    Meta-analysis of 20+ studies identifies confounding factors (e.g., serum-free vs. serum-containing media) .

Q. What strategies functionalize the imidazo[1,2-a]pyridine core for targeted drug delivery systems?

  • Methodological Answer :

  • Suzuki Coupling : Introduce biotin or folate moieties at the bromine position (Pd(PPh₃)₄, 80°C).
  • Chloromethyl Conjugation : Thiol-ene "click" chemistry with PEGylated ligands (DTT, pH 7.4).
  • Nanoparticle Encapsulation : PLGA nanoparticles (150 nm, PDI <0.1) functionalized with transferrin enhance blood-brain barrier penetration. In vivo studies show 3x higher tumor accumulation vs. free drug .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the anticancer efficacy of halogenated imidazo[1,2-a]pyridines?

  • Methodological Answer :

Dose-Response Curves : Compare EC₅₀ values across cell lines (e.g., HeLa vs. HepG2).

Apoptosis Assays : Annexin V/PI staining to differentiate necrosis vs. programmed cell death.

Off-Target Profiling : Kinase inhibition panels (e.g., Eurofins) identify non-specific effects.
Discrepancies often arise from differential expression of target enzymes (e.g., CDK2 vs. CDK4) .

Comparative Analysis Table

Property 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine HCl Ethyl 3-Bromo-5-chloro Analog Methyl 8-Bromo Analog
Reactivity (SNAr) High (Br at C6)Moderate (Cl at C5)Low (Br at C8)
Anticancer Activity IC₅₀ = 1.2 µM (MCF-7)IC₅₀ = 8.5 µMIC₅₀ = 15.3 µM
Thermal Stability Stable up to 150°CDecomposes at 90°CStable up to 120°C
Source

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Reactant of Route 2
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride

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